Euphorbia factor L3

Anticancer activity Gynecological oncology Natural product cytotoxicity

Euphorbia factor L3 (EFL3) is a lathyrane diterpenoid with quantitative differentiation from analogs EFL1/EFL2. EFL3 delivers 20.5% higher MDR reversal than EFL1 (RF 39.68 vs. 32.92) and selective cytotoxicity in cervical cancer (EC50 1.01 μM) where EFL2 is inactive (>100 μM). It is the only lathyrane patented for oomycete control (CN113519541B) with validated in vivo crop efficacy. These quantitative distinctions ensure reproducibility—generic analogs yield divergent results. Procure EFL3 as the definitive scaffold for MDR modulator design, ER stress pathway studies, and agrochemical fungicide development.

Molecular Formula C31H38O7
Molecular Weight 522.6 g/mol
Cat. No. B12463794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEuphorbia factor L3
Molecular FormulaC31H38O7
Molecular Weight522.6 g/mol
Structural Identifiers
SMILESCC1CC2(C(C1OC(=O)C3=CC=CC=C3)C(C(=C)CCC4C(C4(C)C)C=C(C2=O)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C31H38O7/c1-17-13-14-23-24(30(23,6)7)15-18(2)28(34)31(38-21(5)33)16-19(3)27(25(31)26(17)36-20(4)32)37-29(35)22-11-9-8-10-12-22/h8-12,15,19,23-27H,1,13-14,16H2,2-7H3
InChIKeyJPYYWXPAHJBKJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Euphorbia Factor L3 Procurement Guide: Lathyrane Diterpenoid Properties and Analytical Specifications for Research Use


Euphorbia factor L3 (EFL3, 5,15-Diacetyl-3-benzoyllathyrol, CAS 218916-52-0) is a naturally occurring lathyrane-type diterpenoid ester isolated from the seeds of Euphorbia lathyris (Caper Euphorbia Seed) [1]. Structurally, it belongs to a class of macrocyclic diterpenes characterized by a 5/11/3 fused-ring system with multiple esterified hydroxyl groups [1]. EFL3 has been identified as a key secondary metabolite with documented in vitro anticancer and agricultural antifungal properties [2][3], and it is also utilized as a scaffold for semi-synthetic derivatization to study multidrug resistance (MDR) modulation [4].

Why Generic Lathyrane Diterpenes Cannot Replace Euphorbia Factor L3 in Targeted Assays


Despite being co-isolated from the same plant source, lathyrane diterpenes such as Euphorbia factor L1 (EFL1) and Euphorbia factor L2 (EFL2) exhibit markedly divergent biological activities due to subtle structural variations in ester side chains and olefinic bond configuration [1]. EFL3 demonstrates potent and selective cytotoxicity in specific gynecological cancer lines where EFL2 shows no activity even at 100 μM [1], and EFL3 exhibits a distinct MDR reversal fold (RF = 39.68) compared to EFL1 (RF = 32.92) [2]. Furthermore, only EFL3 has been patented and validated for agricultural oomycete control applications [3]. These quantitative differences confirm that substituting EFL3 with a generic lathyrane analog will yield irreproducible experimental outcomes and invalidate comparative studies.

Euphorbia Factor L3 Quantitative Differentiation: Comparative Potency and Selectivity Data


Euphorbia Factor L3 Exhibits 16-Fold Greater Potency Than L1 in Cervical Cancer Proliferation Assays

In a direct head-to-head comparison against Euphorbia factor L1 (EFL1) and Euphorbia factor L2 (EFL2) using MTT assays on human cervical cancer cells, EFL3 demonstrated an EC50 of 1.01 μM, which is 16.6-fold lower (more potent) than the EC50 of 16.74 μM for EFL1 [1]. Notably, EFL2 showed no inhibitory activity whatsoever even at the highest tested concentration of 100 μM [1].

Anticancer activity Gynecological oncology Natural product cytotoxicity

Euphorbia Factor L3 Demonstrates Validated In Vivo Efficacy Against Phytophthora capsici in Agricultural Models

While many Euphorbia diterpenes are studied for mammalian pharmacology, EFL3 is uniquely validated as a plant-derived fungicide. Against the devastating oomycete pathogen Phytophthora capsici, EFL3 exhibited a mean EC50 of 2.96 ± 0.91 μg/mL for mycelial growth inhibition across 105 isolates [1]. This is a distinct class-level activity not reported for the closely related structural analog Euphorbia factor L1 [1][2]. Moreover, EFL3 provided significant protective and curative efficacy on detached tomato leaves and pepper seedlings in vivo, establishing its functional utility as a biopesticide lead [1].

Agricultural fungicide Oomycete control Plant disease management

Euphorbia Factor L3 Shows 20% Higher MDR Reversal Activity Compared to Euphorbia Factor L1

In a 2024 structure-activity relationship study, the multidrug resistance (MDR) reversal efficacy of native EFL3 was directly quantified against EFL1. In MCF-7/ADM adriamycin-resistant breast cancer cells, EFL3 exhibited a reversal fold (RF) of 39.68, whereas EFL1 achieved a lower RF of 32.92 [1]. This 20.5% increase in MDR modulation potency establishes EFL3 as a superior baseline scaffold for semi-synthetic derivatization aimed at overcoming P-gp-mediated drug efflux [1].

Multidrug resistance P-glycoprotein modulation Cancer chemotherapy

Euphorbia Factor L3 Induces Apoptosis via ER Stress Pathway Distinct from Mitochondrial Pathway Activation

While EFL3 was first characterized for inducing mitochondrial pathway apoptosis in lung cancer A549 cells (IC50 = 34.04 ± 3.99 μM) [1], recent mechanistic studies in human pancreatic cancer MIA PaCa-2 cells reveal a distinct, complementary pathway. Treatment with EFL3 increased phosphorylation of IRE1α and upregulated ATF4 and CHOP, key markers of endoplasmic reticulum (ER) stress-mediated apoptosis [2]. This dual pathway activation profile is not fully established for other lathyrane factors and suggests a broader pro-apoptotic signature compared to compounds that act solely via mitochondrial disruption.

Apoptosis mechanism ER stress Pancreatic cancer

Optimal Research and Industrial Use Cases for Euphorbia Factor L3 Based on Quantitative Evidence


Lead Compound for Novel Agricultural Biopesticides Targeting Oomycete Pathogens

Procurement of EFL3 is indicated for agrochemical research groups developing alternatives to synthetic fungicides. The compound's validated EC50 of 2.96 μg/mL against P. capsici mycelial growth [1] and its proven in vivo efficacy on tomato and pepper crops [1] provide a quantitative foundation for formulation studies and field trials. This is supported by a granted patent (CN113519541B) specifically covering EFL3's use in oomycete disease control [2].

Tool Compound for Investigating ER Stress and Mitochondrial Apoptosis Crosstalk

EFL3 should be procured by academic and pharmaceutical cancer biology groups studying integrated stress responses. Its demonstrated ability to induce apoptosis via both mitochondrial membrane depolarization (in A549 cells, IC50 = 34.04 μM) [3] and the ATF4-CHOP ER stress axis (in MIA PaCa-2 cells) [4] makes it a unique tool for probing signaling convergence in tumor cell death mechanisms.

Native Scaffold for Semi-Synthetic MDR Modulator Optimization

EFL3 is the preferred starting material for medicinal chemistry campaigns targeting P-glycoprotein-mediated multidrug resistance. Quantitative data showing a native reversal fold (RF) of 39.68, which is 20.5% higher than the closely related EFL1 [5], justifies its selection over other lathyrane diterpenes as the core scaffold for iterative derivatization to enhance MDR reversal potency.

Selective Inhibitor for Gynecological Cancer Cell Line Panels

EFL3 is the critical compound for researchers screening natural products against cervical and ovarian cancer panels. Its EC50 of 1.01 μM in cervical cancer cells [6] provides a high-potency positive control, and its distinct activity profile relative to inactive EFL2 (EC50 > 100 μM) [6] ensures assay specificity and reproducibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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